molecular formula C16H20ClFN4O3S B2805689 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105249-69-1

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2805689
M. Wt: 402.87
InChI Key: FGAQYBCPGAEXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H20ClFN4O3S and its molecular weight is 402.87. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT2 Antagonist Activity

The compound's structural analogs demonstrate potential in modulating serotonin receptors, specifically as 5-HT2 antagonists. For instance, derivatives with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione frameworks, linked to piperidine groups bearing fluorophenyl moieties, have been prepared and showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. These compounds, especially those with tetrahydro-1,2,4-triazolo and tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine ring systems, were identified as potent 5-HT2 antagonists, suggesting their utility in designing central nervous system drugs (Watanabe et al., 1992).

Synthesis and Characterization

A compound with a structure closely related to the targeted molecule was synthesized using a click chemistry approach, leading to a novel molecule with a triazol-ethanone core. This molecule was characterized by IR, NMR, MS studies, and thermal analysis (TGA and DSC), suggesting its potential for further biological applications based on its pharmacokinetics nature elucidated through binding analysis with human serum albumin and molecular docking studies (Govindhan et al., 2017).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a triazolo[4,3-a]pyridine moiety exhibited promising antifungal and insecticidal activities. Specific compounds demonstrated significant inhibition against agricultural pests and pathogens, indicating the potential of this class of molecules for development into agrochemical agents (Xu et al., 2017).

Catalysis and Structural Studies

The molecule's analogs have been used as intermediates in catalyst- and solvent-free synthesis methodologies, showcasing the efficiency of microwave-assisted Fries rearrangement. These processes lead to novel compounds with potential pharmacological applications, as supported by crystallographic analysis and theoretical studies to understand their molecular interactions and stability (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN4O3S/c1-20-15(11-5-4-8-21(9-11)26(2,24)25)19-22(16(20)23)10-12-13(17)6-3-7-14(12)18/h3,6-7,11H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQYBCPGAEXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=C(C=CC=C2Cl)F)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.